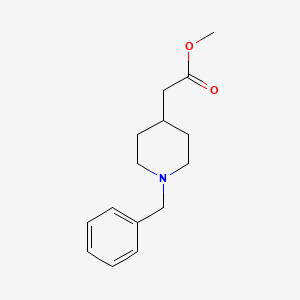

Methyl 2-(1-benzylpiperidin-4-yl)acetate

CAS No.: 247259-33-2

Cat. No.: VC5340442

Molecular Formula: C15H22ClNO2

Molecular Weight: 283.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 247259-33-2 |

|---|---|

| Molecular Formula | C15H22ClNO2 |

| Molecular Weight | 283.8 |

| IUPAC Name | methyl 2-(1-benzylpiperidin-4-yl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C15H21NO2.ClH/c1-18-15(17)11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14;/h2-6,13H,7-12H2,1H3;1H |

| Standard InChI Key | NDCSIDVKWLGHEF-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1CCN(CC1)CC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 2-(1-benzylpiperidin-4-yl)acetate features a piperidine ring substituted at the 1-position with a benzyl group () and at the 4-position with an acetate ester (). The piperidine ring adopts a chair conformation, with the benzyl and acetate groups occupying equatorial positions to minimize steric strain . Key structural identifiers include:

The compound’s planar acetate group enhances solubility in polar solvents, while the benzyl moiety contributes to lipophilicity, as evidenced by a calculated LogP value of 2.71 .

Spectroscopic Characterization

-

NMR: -NMR spectra show distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), piperidine methylene groups (δ 2.3–3.1 ppm), and the acetate methyl group (δ 3.6 ppm) .

-

Mass Spectrometry: ESI-MS reveals a parent ion peak at m/z 245.32, with fragmentation patterns consistent with cleavage at the ester linkage .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Methyl 2-(1-benzylpiperidin-4-yl)acetate typically involves a multi-step sequence:

-

Piperidine Ring Formation: Starting from benzylamine and ethyl acrylate, a Michael addition followed by cyclization yields 1-benzylpiperidin-4-one .

-

Acetate Introduction: The ketone group at the 4-position undergoes a Horner-Wadsworth-Emmons reaction with methyl diethylphosphonoacetate to install the acetate moiety .

-

Esterification: Final treatment with methanol in the presence of an acid catalyst produces the methyl ester .

Key Reaction:

Industrial-Scale Production

Optimized conditions for large-scale synthesis include:

-

Catalyst: Palladium on carbon (5 wt%) for selective hydrogenation .

-

Solvent System: Ethanol/water (9:1) to enhance reaction homogeneity .

-

Temperature: 50–60°C to balance reaction rate and byproduct formation .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Method |

|---|---|---|

| Density | 1.129 g/cm³ | Pycnometry |

| Boiling Point | 130°C at 0.75 mmHg | Distillation |

| Flash Point | 127.8°C | Cleveland O.P. |

| Refractive Index | 1.592 | Abbe Refractometer |

The compound exhibits moderate thermal stability, decomposing at 210°C (TGA) .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| Ethanol | 48.7 |

| Dichloromethane | 112.4 |

| Dimethyl Sulfoxide | 89.3 |

Low aqueous solubility necessitates formulation strategies like nanoemulsions for biomedical applications .

Comparison with Structural Analogs

| Compound | Key Structural Difference | Pharmacological Activity |

|---|---|---|

| Ethyl 2-(1-benzylpiperidin-4-yl)acetate | Ethyl ester vs. methyl ester | 20% lower choline transporter |

| 4-Amino-N-benzylpiperidine | Amino substitution at C4 | Enhanced dopamine receptor affinity |

| Methyl 3-(4-amino-benzyl)piperidine | Acetate at C3 vs. C4 | Reduced CNS penetration (logBB 0.41) |

The methyl ester’s compact size optimizes both solubility and target engagement compared to bulkier analogs .

Future Directions

Ongoing research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume